molecular formula C13H22N4 B1428823 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1490591-94-0

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1428823
M. Wt: 234.34 g/mol
InChI Key: JOKUQZYDCWYUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H22N4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” consists of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring is further substituted with a cyclohexyl group .


Physical And Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature .

Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound "3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine" is part of a broader class of chemicals known for their versatile applications in medicinal chemistry and drug development. While specific studies on this compound might be limited, the scientific research around its core structures, such as 1,2,4-triazoles and piperidine derivatives, provides valuable insights into potential applications and the significance of these moieties in the pharmaceutical industry.

  • 1,2,4-Triazole Derivatives in Drug Development : The triazole ring system, particularly the 1,2,4-triazole derivatives, has been extensively studied for its potential in creating new pharmaceuticals. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of the triazole ring allows for the development of novel therapeutics targeting various diseases, emphasizing the importance of synthetic strategies for these compounds (Ferreira et al., 2013).

  • Piperidine Derivatives as Medicinal Scaffolds : Piperidine is recognized for its medicinal relevance, serving as a core structure in many drugs with diverse pharmacological activities. This includes roles in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine drugs. The modification of piperidine derivatives can significantly impact their pharmacokinetic and pharmacodynamic properties, making them a key focus for drug discovery and development (Rathi et al., 2016).

  • Eco-friendly Synthesis of Triazoles : The pursuit of sustainable and green chemistry practices in the synthesis of triazoles, including methods that reduce environmental impact and enhance efficiency, is of great interest. Such eco-friendly approaches are crucial for the sustainable development of new drugs and chemicals, highlighting the need for innovative synthetic methodologies (de Souza et al., 2019).

  • Analytical and Diagnostic Applications : Compounds within the triazole and piperidine families have been explored for their utility in analytical and diagnostic applications, including their use as fluorescent stains for DNA and as agents in the study of biological systems. This underscores the broader applicability of these compounds beyond therapeutic uses, extending into research tools and diagnostic agents.

properties

IUPAC Name

3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKUQZYDCWYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

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